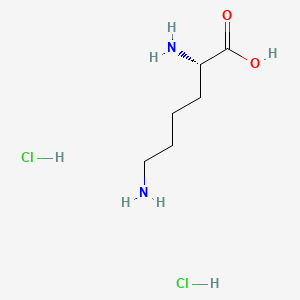
L-赖氨酸二盐酸盐
描述
L-Lysine dihydrochloride is an essential amino acid . It’s often used in a wide range of applications including as a supplement in cell culture media, a substrate of enzymes such as L-lysine oxidase, a component of poly-lysine polymers, and a substrate for oxidation and glycation mechanism studies .
Synthesis Analysis
L-Lysine dihydrochloride has been used in the synthesis of hyperbranched polylysine using the N-hydroxysuccinimide ester of L-lysine dihydrochloride as an AB2 building block .Molecular Structure Analysis
The molecular formula of L-Lysine dihydrochloride is C6H16Cl2N2O2 . The molecular weight is 219.11 .Chemical Reactions Analysis
L-Lysine reacts with various compounds. For example, it reacts with anhydride in a nucleophilic substitution reaction (acylation). It also reacts with high specificity and yield toward ethylacetimidate in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
L-Lysine dihydrochloride is a white to faint yellow solid . It has a melting point of 200-206 °C . It’s soluble in water .科学研究应用
支化聚赖氨酸的合成
L-赖氨酸二盐酸盐: 被用作支化聚赖氨酸合成中的AB2 结构单元 。此应用对于开发可用于各种生物医学应用(包括药物递送系统)的先进聚合物材料具有重要意义。
氨基酸标准品的制备
在分析化学中,L-赖氨酸二盐酸盐用作制备氨基酸溶液的标准品,该溶液用于色谱法和其他分析技术中以量化各种样品中的氨基酸水平 。
铜配合物的形成
L-赖氨酸二盐酸盐: 用于合成铜配合物。 这些配合物因其在催化和金属蛋白研究中的潜在应用而受到关注 。
细胞培养基的补充
作为一种必需氨基酸,L-赖氨酸二盐酸盐被添加到细胞培养基中,以支持研究环境中细胞的生长和维持。 它充当酶的底物,并在蛋白质合成中发挥着至关重要的作用 。
酶底物研究
L-赖氨酸二盐酸盐: 用作诸如L-赖氨酸氧化酶之类的酶的底物。 涉及该酶的研究可以深入了解氨基酸代谢以及治疗剂的开发 。
聚赖氨酸聚合物成分
该化合物是形成聚赖氨酸聚合物的关键成分。 这些聚合物具有多种应用,包括用作氧化和糖基化机理研究的底物 。
作用机制
Target of Action
L-Lysine dihydrochloride primarily targets proteins in the human body. It is an essential amino acid, which means that humans cannot synthesize it . The ε-amino group of L-Lysine dihydrochloride acts as a site for hydrogen binding and a general base in catalysis .
Mode of Action
L-Lysine dihydrochloride interacts with its targets by participating in various biochemical reactions. It is a substrate of enzymes such as L-lysine oxidase . The ε-amino group of L-Lysine dihydrochloride is involved in hydrogen binding and acts as a general base in catalysis .
Biochemical Pathways
L-Lysine dihydrochloride is involved in several biochemical pathways. It is a component of poly-lysine polymers and is used as a substrate for oxidation and glycation mechanism studies . It is also involved in the synthesis of L-lysine in Corynebacterium glutamicum, a bacterium used in industrial production .
Pharmacokinetics
The pharmacokinetics of L-Lysine dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). After administration, L-Lysine dihydrochloride is distributed in tissues with maximal accumulation in liver and heart tissues . The half-life of L-Lysine dihydrochloride in tissues ranges from 7.75 to 26.10 hours .
Result of Action
The action of L-Lysine dihydrochloride results in various molecular and cellular effects. For instance, it has putative anti-herpes simplex virus activity . There is also preliminary research suggesting that it may have some anti-osteoporotic activity .
安全和危害
未来方向
L-Lysine plays a key role in a biocatalytic–organocatalytic process reported by Kelsey N. Stewart, Emily G. Hicks, and Dylan W. Domaille at the Colorado School of Mines. They developed a process in which they combined the bacterium Gluconobacter oxidans and lysine as cocatalysts for the single-pot conversion of straight-chain aliphatic alcohols to α,β-unsaturated aldehydes . This suggests that L-Lysine dihydrochloride has potential for future applications in biocatalysis.
生化分析
Biochemical Properties
L-Lysine dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It serves as a substrate for the enzyme L-lysine oxidase (EC 1.4.3.14) . In the context of metabolic pathways, it is involved in the synthesis of cadaverine, a polyamine, through the decarboxylation of L-lysine .
Cellular Effects
L-Lysine dihydrochloride influences various cellular processes. For instance, it has been shown to have a significant impact on glucose and lipid metabolism by modifying key enzymes and proteins . It also plays a role in the formation of proteins, which is crucial for cell function .
Molecular Mechanism
The molecular mechanism of L-Lysine dihydrochloride involves its interaction with biomolecules at the molecular level. For instance, it serves as a substrate for L-lysine oxidase, contributing to the enzyme’s catalytic mechanism . It also participates in the biosynthesis of cadaverine, a process that involves its decarboxylation .
Temporal Effects in Laboratory Settings
The effects of L-Lysine dihydrochloride can change over time in laboratory settings. For instance, its role in the biosynthesis of cadaverine involves a time-dependent process of decarboxylation
Dosage Effects in Animal Models
The effects of L-Lysine dihydrochloride can vary with different dosages in animal models. For instance, a study showed that L-Lysine supplementation prevented hypertensive kidney disease in rats
Metabolic Pathways
L-Lysine dihydrochloride is involved in several metabolic pathways. It is a key player in the biosynthesis of cadaverine, a process that involves its decarboxylation . This pathway involves interactions with various enzymes and cofactors.
属性
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHLGVCQOALMSV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-78-7, 28826-16-6, 56-87-1 (Parent) | |
| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(L-lysine) hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9029198 | |
| Record name | L-(+)-Lysine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | Lysine monohydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
10098-89-2, 657-27-2, 657-26-1 | |
| Record name | L-Lysine, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, hydrochloride (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | lysine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-(+)-Lysine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lysine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Lysine hydrochloride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















